molecular formula C23H19ClN2O3 B2615243 2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922060-71-7

2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2615243
CAS No.: 922060-71-7
M. Wt: 406.87
InChI Key: WUQKJKQWKSBIHP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a dibenzo-oxazepine core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo-oxazepine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced onto the dibenzo-oxazepine core.

    Attachment of the acetamide moiety: This final step involves the acylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Materials Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but may include modulation of neurotransmitter activity, inhibition of enzyme function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
  • 2-(4-bromophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
  • 2-(4-fluorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the chlorophenyl group

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O3/c1-14-3-9-21-19(11-14)26(2)23(28)18-13-17(8-10-20(18)29-21)25-22(27)12-15-4-6-16(24)7-5-15/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQKJKQWKSBIHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CC4=CC=C(C=C4)Cl)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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